molecular formula C25H25N5O2 B2955876 Nampt-IN-5

Nampt-IN-5

Cat. No.: B2955876
M. Wt: 427.5 g/mol
InChI Key: JWEBCHOGBDMGBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nampt-IN-5 is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme essential for the biosynthesis of nicotinamide adenine dinucleotide (NAD+). This compound has shown significant potential in inhibiting the growth of certain cancer cell lines, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nampt-IN-5 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of specific reagents and catalysts to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process requires stringent quality control measures and optimization of reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Nampt-IN-5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal reaction rates and product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield different oxidized derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

Nampt-IN-5 exerts its effects by inhibiting the activity of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. By inhibiting NAMPT, this compound reduces the levels of NAD+ in cells, which in turn affects various NAD±dependent processes, including DNA repair, cellular metabolism, and cell survival. This inhibition can lead to the death of cancer cells and has potential therapeutic applications in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Nampt-IN-5

This compound is unique in its high potency and selectivity for NAMPT. It has demonstrated significant efficacy in inhibiting cancer cell growth at very low concentrations, making it a promising candidate for further development as a cancer therapeutic .

Properties

IUPAC Name

N-[4-[(2-ethoxybenzimidazol-1-yl)methyl]phenyl]-3-pyridin-3-ylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2/c1-2-32-25-28-22-7-3-4-8-23(22)30(25)15-18-9-11-21(12-10-18)27-24(31)29-16-20(17-29)19-6-5-13-26-14-19/h3-14,20H,2,15-17H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEBCHOGBDMGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)NC(=O)N4CC(C4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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